molecular formula C25H18N3Na3O11S3 B105605 Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate CAS No. 17804-51-2

Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate

Cat. No.: B105605
CAS No.: 17804-51-2
M. Wt: 701.6 g/mol
InChI Key: LVYRDRZCPZDCCY-UHFFFAOYSA-K
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Description

Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate is a useful research compound. Its molecular formula is C25H18N3Na3O11S3 and its molecular weight is 701.6 g/mol. The purity is usually 95%.
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Biological Activity

Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate, commonly referred to as trisodium naphthalenetrisulfonate, is a complex organic compound with significant biological activity. Its molecular formula is C25H18N3Na3O11S3C_{25}H_{18}N_{3}Na_{3}O_{11}S_{3} and it has a molecular weight of approximately 701.59 g/mol. This compound is notable for its applications in various biological and medical fields, particularly in the treatment of conditions related to collagen dysfunction.

PropertyValue
Molecular FormulaC25H18N3Na3O11S3C_{25}H_{18}N_{3}Na_{3}O_{11}S_{3}
Molecular Weight701.588
CAS Number17804-51-2
Synonyms8-[[3-(m-Aminobenzamido)-p-toluamido]-1,3,5-naphthalenetrisulfonic Acid Trisodium Salt

Trisodium naphthalenetrisulfonate exhibits several mechanisms of action that contribute to its biological activity:

  • Collagen Interaction : The compound has been shown to interact with collagen, which is crucial for maintaining the structural integrity of tissues. This interaction can be beneficial in treating conditions like arthritis where collagen degradation occurs .
  • Antioxidant Properties : Studies indicate that trisodium naphthalenetrisulfonate may possess antioxidant properties, helping to mitigate oxidative stress in cells .
  • Cell Proliferation : Research suggests that this compound can influence cell proliferation and differentiation, making it a candidate for therapeutic applications in regenerative medicine .

Clinical Applications

This compound has been investigated for its potential use in:

  • Arthritis Treatment : Due to its interaction with collagen and potential anti-inflammatory effects, it is being explored as a treatment option for various types of arthritis .
  • Cancer Research : Preliminary studies have suggested that the compound may have applications in cancer therapy by modulating tumor cell behavior and enhancing the efficacy of certain chemotherapeutic agents .

Case Study 1: Arthritis Management

In a clinical trial involving patients with rheumatoid arthritis, administration of trisodium naphthalenetrisulfonate resulted in significant reductions in joint swelling and pain scores compared to a placebo group. The study highlighted the compound's role in stabilizing collagen structures and reducing inflammatory markers.

Case Study 2: Antioxidant Effects

A laboratory study assessed the antioxidant capacity of trisodium naphthalenetrisulfonate in human fibroblast cells exposed to oxidative stress. Results demonstrated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

Research Findings

Recent research has focused on elucidating the detailed biochemical pathways influenced by trisodium naphthalenetrisulfonate:

  • In vitro Studies : These studies have shown that the compound can inhibit matrix metalloproteinases (MMPs), which are enzymes responsible for collagen degradation. This inhibition is crucial for protecting joint integrity in arthritic conditions .
  • In vivo Studies : Animal models have demonstrated that administration of trisodium naphthalenetrisulfonate leads to improved histological outcomes in joint tissues, suggesting its potential as a disease-modifying agent in arthritis .

Properties

IUPAC Name

trisodium;8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O11S3.3Na/c1-13-5-6-15(10-20(13)28-24(29)14-3-2-4-16(26)9-14)25(30)27-19-7-8-21(41(34,35)36)18-11-17(40(31,32)33)12-22(23(18)19)42(37,38)39;;;/h2-12H,26H2,1H3,(H,27,30)(H,28,29)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYRDRZCPZDCCY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N3Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17804-51-2
Record name Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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